4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, conditions, and catalysts.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties could include acidity or basicity, reactivity with other compounds, and stability.Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its side effects.
Please consult a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed articles and trusted sources for information.
properties
IUPAC Name |
4-cyano-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(22-14)11-8-20-5-6-21-11/h1-4,8H,5-6H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFWOWJMZYZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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